

# tert-butyl N-(4-iodophenyl)carbamate chemical structure and properties

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## Compound of Interest

Compound Name: *tert-butyl N-(4-iodophenyl)carbamate*

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## An In-depth Technical Guide to tert-butyl N-(4-iodophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **tert-butyl N-(4-iodophenyl)carbamate**, a key intermediate in modern organic synthesis and drug discovery.

## Chemical Identity and Physicochemical Properties

**tert-Butyl N-(4-iodophenyl)carbamate**, also known as N-Boc-4-iodoaniline, is a carbamate-protected derivative of 4-iodoaniline. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility in organic solvents, making it a versatile reagent in a variety of chemical transformations.

Chemical Structure:

- IUPAC Name: **tert-butyl N-(4-iodophenyl)carbamate**[\[1\]](#)
- Synonyms: N-Boc-4-iodoaniline, tert-Butyl (4-iodophenyl)carbamate, (4-iodophenyl)carbamic acid tert-butyl ester[\[1\]](#)

- CAS Number: 159217-89-7[1]
- Molecular Formula: C<sub>11</sub>H<sub>14</sub>INO<sub>2</sub>[1]
- Molecular Weight: 319.14 g/mol [1]
- SMILES: CC(C)(C)OC(=O)NC1=CC=C(C=C1)I[1]

The structure of **tert-butyl N-(4-iodophenyl)carbamate** is characterized by a central phenyl ring substituted with an iodine atom at the para position and a Boc-protected amino group.

#### Physicochemical and Computed Properties:

The following tables summarize the key physicochemical and computed properties of **tert-butyl N-(4-iodophenyl)carbamate**.

Property	Value	Reference
Physical State	Solid	
Melting Point	146-147 °C	
Purity	Typically ≥98%	
Monoisotopic Mass	319.00693 Da	[1]
XLogP3	4.1	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Topological Polar Surface Area	38.3 Å <sup>2</sup>	[1]

## Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **tert-butyl N-(4-iodophenyl)carbamate**. While a comprehensive public database of its spectra is not readily available, data for structurally similar compounds and general principles of spectroscopy allow for an accurate prediction of its spectral features.

### $^1\text{H}$ NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The  $^1\text{H}$  NMR spectrum is expected to show characteristic signals for the aromatic protons and the tert-butyl group. Based on the spectra of analogous compounds like tert-butyl N-(4-bromophenyl)carbamate, the following chemical shifts (in ppm, relative to TMS) are anticipated in a solvent like  $\text{CDCl}_3$ :

Protons	Multiplicity	Approximate Chemical Shift ( $\delta$ , ppm)
Aromatic (2H)	Doublet	~ 7.5
Aromatic (2H)	Doublet	~ 7.2
NH	Singlet	~ 6.5
tert-butyl (9H)	Singlet	~ 1.5

### $^{13}\text{C}$ NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The  $^{13}\text{C}$  NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group. Predicted chemical shifts are as follows:

Carbon	Approximate Chemical Shift ( $\delta$ , ppm)
Carbonyl ( $\text{C}=\text{O}$ )	~ 152
Aromatic ( $\text{C}-\text{N}$ )	~ 138
Aromatic ( $\text{C}-\text{I}$ )	~ 85
Aromatic ( $\text{CH}$ )	~ 138, 120
tert-butyl (quaternary)	~ 81
tert-butyl (methyl)	~ 28

### IR (Infrared) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected at the following wavenumbers ( $\text{cm}^{-1}$ ):

Functional Group	Vibrational Mode	Expected Wavenumber ( $\text{cm}^{-1}$ )
N-H	Stretching	~ 3350
C-H (aromatic)	Stretching	~ 3100-3000
C-H (aliphatic)	Stretching	~ 2980-2850
C=O (carbamate)	Stretching	~ 1710-1680
N-H	Bending	~ 1530
C-N	Stretching	~ 1240
C-I	Stretching	~ 600-500

Mass Spectrometry (MS):

In a mass spectrum, **tert-butyl N-(4-iodophenyl)carbamate** is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  319. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc protecting group.

## Experimental Protocols

**tert-Butyl N-(4-iodophenyl)carbamate** is a crucial building block in multi-step organic syntheses. A prominent application is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Synthesis of **tert-butyl N-(4-iodophenyl)carbamate**:

A common method for the synthesis of this compound involves the reaction of 4-iodoaniline with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) in the presence of a base.

- Materials: 4-iodoaniline, Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ), Triethylamine ( $\text{Et}_3\text{N}$ ) or another suitable base, Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent.

- Procedure:
  - Dissolve 4-iodoaniline in the chosen solvent in a round-bottom flask.
  - Add the base (e.g., 1.2 equivalents of triethylamine).
  - Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
  - Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
  - Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **tert-butyl N-(4-iodophenyl)carbamate**.

#### Application in Suzuki-Miyaura Cross-Coupling: Synthesis of a Biaryl Compound

This protocol describes a typical Suzuki-Miyaura coupling reaction using **tert-butyl N-(4-iodophenyl)carbamate** as the aryl halide partner. This reaction is a cornerstone of modern medicinal chemistry for the construction of carbon-carbon bonds. A notable example of this application is in the synthesis of the clinical candidate Brensocatib.<sup>[2][3]</sup>

- Materials: **tert-butyl N-(4-iodophenyl)carbamate**, an arylboronic acid or arylboronic ester, a palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>), a base (e.g., potassium carbonate), and a suitable solvent system (e.g., dioxane and water).<sup>[2]</sup>
- Procedure:
  - To a reaction vessel, add **tert-butyl N-(4-iodophenyl)carbamate** (1 equivalent), the arylboronic acid or ester (1.2 equivalents), the palladium catalyst (e.g., 0.01-0.05 equivalents), and the base (e.g., 2 equivalents).

- Add the degassed solvent system (e.g., a 2:1 mixture of dioxane and water).
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- After completion, cool the reaction mixture to room temperature and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

## Applications in Drug Development and Medicinal Chemistry

The primary utility of **tert-butyl N-(4-iodophenyl)carbamate** in drug development lies in its role as a versatile synthetic intermediate. The presence of the iodine atom and the Boc-protected amine allows for sequential and site-selective modifications.

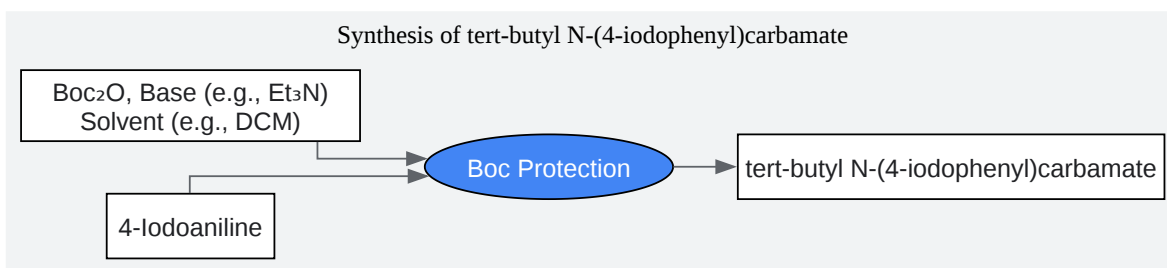
- **Suzuki-Miyaura Coupling:** As detailed in the experimental protocol, the iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions to form biaryl structures.<sup>[2]</sup> Biaryl motifs are prevalent in a wide range of biologically active molecules and approved drugs.
- **Other Cross-Coupling Reactions:** Beyond Suzuki coupling, the aryl iodide can participate in other important C-C and C-N bond-forming reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
- **Synthesis of Complex Molecules:** The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then be further functionalized, for instance, through amide bond formation. This sequential reactivity makes **tert-butyl N-(4-**

**iodophenyl)carbamate** a valuable building block for the synthesis of complex pharmaceutical ingredients.

- **Precursor to Biologically Active Compounds:** While the direct biological activity of **tert-butyl N-(4-iodophenyl)carbamate** is not extensively reported, it serves as a key precursor to compounds with demonstrated pharmacological effects. For example, it is a crucial intermediate in the synthesis of Brensocatib, an inhibitor of dipeptidyl peptidase 1 (DPP1) that has been investigated for the treatment of bronchiectasis.<sup>[2][3]</sup>

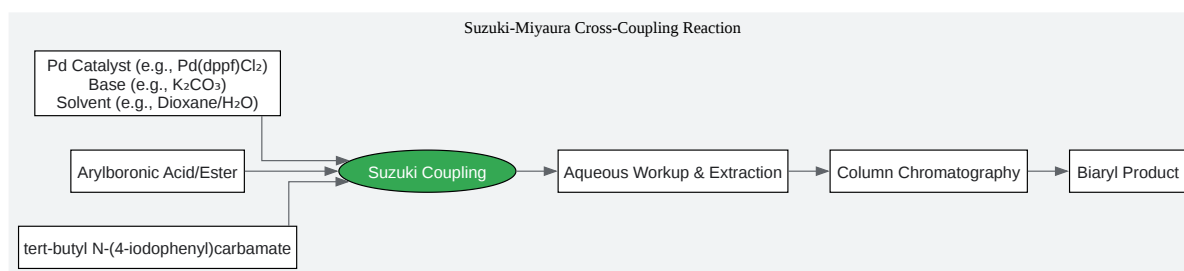
## Logical and Experimental Workflows

The following diagrams illustrate the synthesis of **tert-butyl N-(4-iodophenyl)carbamate** and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.



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Caption: Synthetic workflow for **tert-butyl N-(4-iodophenyl)carbamate**.



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Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

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## References

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